2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione

Constitutional isomerism Structure–activity relationship Synthetic intermediate differentiation

2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione (CAS 13935-81-4; molecular formula C₁₇H₁₄O₂; MW 250.29 g/mol) is a 2-aryl-substituted indane-1,3-dione derivative belonging to the β-diketone class of cyclic ketones. Its core scaffold is shared with clinically established vitamin K antagonist (VKA) anticoagulants including phenindione, fluindione, and anisindione.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B13684741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H14O2/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)17(15)19/h3-10,15H,2H2,1H3
InChIKeyLCAYUWRPSSQIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione: Procurement-Grade Structural and Pharmacophoric Profile for Scientific Selection


2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione (CAS 13935-81-4; molecular formula C₁₇H₁₄O₂; MW 250.29 g/mol) [1] is a 2-aryl-substituted indane-1,3-dione derivative belonging to the β-diketone class of cyclic ketones [2]. Its core scaffold is shared with clinically established vitamin K antagonist (VKA) anticoagulants including phenindione, fluindione, and anisindione [3]. The defining structural feature—an ortho-ethyl substituent on the 2-phenyl ring—distinguishes it from both the unsubstituted parent phenindione (2-phenyl-1,3-indandione, CAS 83-12-5) and the constitutional isomer 2-ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8), where the ethyl group resides at the indane 2-position rather than on the aromatic ring [4]. This compound is principally encountered as a synthetic intermediate and research tool, with documented utility in bromination reactions yielding photochemically active 2-aryl-2-bromo derivatives [5].

Why Generic 2-Aryl-Indane-1,3-Dione Substitution Fails: Structural Isomerism and Lipophilicity as Procurement-Decisive Factors for 2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione


Substituting 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione with a generic 2-aryl-indane-1,3-dione is scientifically unsound because the ortho-ethylphenyl substitution pattern creates a unique combination of constitutional identity, lipophilicity, and steric environment not replicated by any other member of the class. Phenindione (XLogP3 = 2.9) lacks the ethyl group entirely, resulting in lower membrane permeability potential. The constitutional isomer 2-ethyl-2-phenyl-1H-indene-1,3(2H)-dione (XLogP3 = 3.8) [1] places the ethyl group at the indane 2-position, which chemically blocks the enolizable α-carbon critical for both bromination derivatization and potential VKOR binding interactions, whereas the target compound preserves this reactive site [2]. Fluindione introduces a para-fluoro substituent (XLogP3 = 3.0) [3] conferring distinct electronic effects irrelevant to ortho-alkyl SAR. Chlorophacinone and diphacinone (XLogP3 ≈ 4.3–4.7) [4] are substantially larger, multi-ring rodenticides with fundamentally different tissue distribution profiles. Each of these comparators would produce different experimental outcomes in any assay where the ethyl group's steric, lipophilic, or electronic contribution is a variable—making informed procurement selection essential.

Quantitative Differential Evidence Guide: 2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione vs. Closest Analogs for Procurement Decision-Making


Constitutional Isomerism: Ortho-Ethylphenyl vs. 2-Ethyl-2-Phenyl Substitution Pattern as a Binary Selection Criterion

2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione (CAS 13935-81-4) and 2-ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8) are constitutional isomers sharing the identical molecular formula C₁₇H₁₄O₂ and molecular weight of 250.29 g/mol [1]. However, their substitution patterns are fundamentally divergent: the target compound carries the ethyl group at the ortho position of the 2-phenyl ring, while the comparator bears the ethyl group at the indane 2-position (quaternary carbon) [2]. This structural difference produces a measurable distinction in computed lipophilicity (XLogP3 = 3.7 for target vs. 3.8 for comparator) [3], and—critically—the target compound retains a reactive methine proton at the indane 2-position enabling subsequent C2-functionalization (e.g., bromination), which is sterically impossible in the quaternary-substituted comparator [4].

Constitutional isomerism Structure–activity relationship Synthetic intermediate differentiation

Lipophilicity Step-Change Relative to Phenindione: XLogP3 Increase of +0.8 Units Driven by Ortho-Ethyl Substitution

Compared to the unsubstituted parent compound phenindione (2-phenyl-1,3-indandione, CAS 83-12-5), 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione exhibits a computed XLogP3 of 3.7 vs. 2.9 for phenindione, representing a ΔXLogP3 of +0.8 log units . This increase corresponds to an approximately 6.3-fold higher theoretical partition coefficient, consistent with the addition of a two-carbon ethyl fragment to the aromatic ring. For context, the clinically used fluindione (para-fluoro, XLogP3 = 3.0) [1] and anisindione (para-methoxy, XLogP = 2.64–2.88) [2] both fall well below the target compound's lipophilicity. The target compound's XLogP3 of 3.7 places it within the optimal Lipinski-compliant range (≤5) while exceeding that of all clinically used monomeric indandione anticoagulants, predicting enhanced passive membrane permeability and potentially altered tissue distribution or blood–brain barrier penetration relative to phenindione [3].

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Class-Level Anticoagulant Activity: Structural Positioning Among 2-Aryl-Indane-1,3-Diones with Validated Prothrombin Time Extension

No direct anticoagulant assay data exist for 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione. However, the 2-aryl-indane-1,3-dione pharmacophore is a validated vitamin K antagonist scaffold, with phenindione demonstrating an IC₅₀ of 19.0 ± 11.2 μM for inhibition of vitamin-K-dependent carboxylation in rat liver microsomes [1], and fluindione achieving a VKOR IC₅₀ of 6.6 nM in recombinant enzyme assays . In a systematic series of 2-aryl-indane-1,3-diones evaluated by Mitka et al. (2009), 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione achieved a prothrombin time (PT) of 33.71 ± 26.01 s, closely approaching the reference drug anisindione (PT = 36.0 ± 26.42 s) [2]. The structure–activity trends from this series demonstrate that electron-donating aryl substituents (e.g., alkyl, alkylsulfanyl) generally enhance anticoagulant potency relative to electron-withdrawing or unsubstituted analogs [2]. By extension, the ortho-ethyl substitution in the target compound—being electron-donating and moderately lipophilic—positions it within the active region of this SAR landscape, though direct potency cannot be predicted without experimental confirmation.

Anticoagulant activity Prothrombin time Vitamin K antagonism Indandione SAR

Synthetic Versatility: Documented C2-Bromination Reactivity Enables Access to Photochemically Active 2-Aryl-2-bromo-indane-1,3-diones

The target compound undergoes selective bromination at the C2 position when treated with elemental bromine in chloroform, yielding 2-(2-ethylphenyl)-2-bromo-indan-1,3-dione [1]. This transformation is mechanistically significant because: (a) it confirms the retention of the reactive methine C–H at the indane 2-position—a reactivity site that the constitutional isomer 2-ethyl-2-phenyl-1H-indene-1,3(2H)-dione lacks due to its quaternary C2 center [2]; and (b) the resulting 2-aryl-2-bromo-indane-1,3-diones constitute a well-characterized class of photochemically active compounds that undergo solvent-dependent photoisomerization and dimerization reactions upon irradiation in anhydrous alcohols or acetone under N₂ atmosphere [3]. This photochemical behavior has been structurally confirmed by spectral and elemental analysis across multiple 2-aryl-2-bromo-indane-1,3-dione analogs [3]. In contrast, phenindione—while capable of analogous bromination—produces 2-bromo-2-phenylindane-1,3-dione with different electronic and steric properties due to the absence of the ortho-ethyl group [4].

Synthetic intermediate Bromination Photochemistry Derivatization

Topological Polar Surface Area Parity with Clinically Used Indandiones: Differentiated by Lipophilicity Alone

The target compound shares an identical topological polar surface area (TPSA) of 34.1 Ų with phenindione [1] and is closely comparable to anisindione (TPSA = 43.37 Ų) [2]. All values fall well below the 140 Ų threshold predictive of oral bioavailability and the 90 Ų threshold for blood–brain barrier penetration [3]. However, the target compound's XLogP3 of 3.7 creates the highest lipophilicity-to-polarity ratio among monomeric 2-aryl-indane-1,3-diones (estimated XLogP3/TPSA ratio ≈ 0.108), compared with phenindione (2.9/34.1 ≈ 0.085), fluindione (3.0/34.1 ≈ 0.088), and anisindione (~2.8/43.37 ≈ 0.065) [4]. This ratio is a recognized correlate of membrane permeation rate, suggesting the target compound would exhibit faster passive diffusion across lipid bilayers than any clinically established indandione anticoagulant, all else being equal.

TPSA Physicochemical profiling Drug-likeness Blood–brain barrier prediction

Research and Industrial Application Scenarios for 2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione Grounded in Quantitative Differentiation Evidence


SAR Library Synthesis: Ortho-Alkyl Scan of 2-Aryl-Indane-1,3-Dione Anticoagulant Pharmacophores

In structure–activity relationship (SAR) campaigns exploring the effect of aryl ring alkyl substitution on vitamin K antagonist potency, 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione fills a critical ortho-ethyl data point that is unoccupied by any clinically used comparator. Its ΔXLogP3 of +0.8 relative to phenindione [1] and retention of C2 reactivity for downstream derivatization enable systematic probing of steric and lipophilic contributions at the ortho position. The Mitka et al. (2009) framework for 2-aryl-indane-1,3-dione anticoagulant evaluation provides a validated prothrombin time assay protocol against which results from this compound can be directly benchmarked against anisindione (PT = 36.0 s) .

Photochemical Materials Research: Precursor for Solvent-Dependent 2-Aryl-2-bromo Photoproducts

The documented bromination of 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione to its 2-bromo derivative [1] enables access to a class of compounds with established solvent-dependent photoisomerization and dimerization behavior . Unlike the constitutional isomer (CAS 3817-97-8), which cannot undergo C2 bromination due to its quaternary center , the target compound serves as an essential synthetic entry point for generating photochemically active 2-aryl-2-bromo-indane-1,3-dione libraries with ortho-ethylphenyl substitution patterns. This application is exclusively served by the target compound among the C₁₇H₁₄O₂ isomeric pair.

Membrane Permeability Probe Development: High-Lipophilicity Indandione with Preserved TPSA

With an XLogP3/TPSA ratio of approximately 0.108—the highest among monomeric 2-aryl-indane-1,3-diones [1]—2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione is a rationally selectable tool for studying the contribution of lipophilicity to membrane permeation within the indandione scaffold, independent of polar surface area changes. Its TPSA of 34.1 Ų remains identical to phenindione and fluindione , isolating lipophilicity as the sole varying physicochemical parameter, which is methodologically advantageous for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer transport studies comparing indandione derivatives.

Vitamin K Antagonist Discovery: Unexplored Ortho-Substitution Vector for Resistance-Breaking VKOR Inhibitors

The emergence of VKORC1 mutations conferring resistance to 4-hydroxycoumarin and indane-1,3-dione anticoagulants [1] motivates exploration of substitution patterns beyond the established para- and meta-aryl modifications found in clinical agents. The ortho-ethyl substitution in 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione represents a sterically distinct vector that has not been evaluated in published VKOR inhibition or resistance studies. Given that indane-1,3-dione derivatives show mutation-selective resistance patterns distinct from 4-hydroxycoumarins (e.g., A41S and H68Y VKORC1 mutations) [1], ortho-substituted analogs may exhibit differential binding modes worthy of systematic investigation. Fluindione (VKOR IC₅₀ = 6.6 nM) provides the potency benchmark against which novel ortho-substituted analogs would be compared.

Quote Request

Request a Quote for 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.